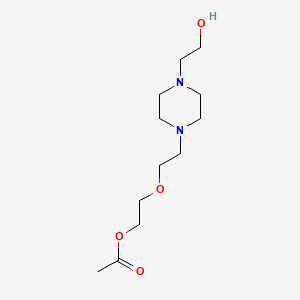
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxyethyl and ethoxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate typically involves the reaction of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The reaction can be represented as follows:
[ \text{2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol: A precursor in the synthesis of the acetate derivative.
1-(2-Hydroxyethyl)piperazine: A related compound with similar structural features.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: Another piperazine derivative with different functional groups.
Uniqueness
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H24N2O4/c1-12(16)18-11-10-17-9-7-14-4-2-13(3-5-14)6-8-15/h15H,2-11H2,1H3 |
Clé InChI |
VAMHECDSQXLTJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCCN1CCN(CC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


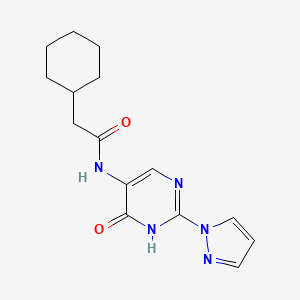
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
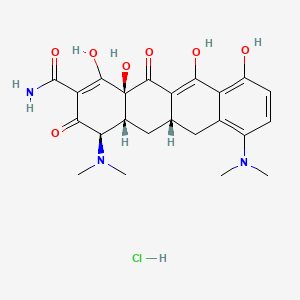
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)


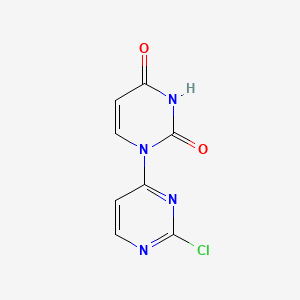
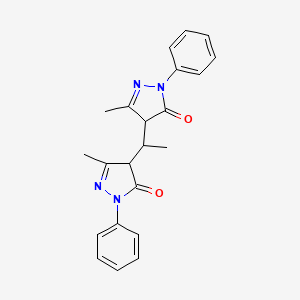
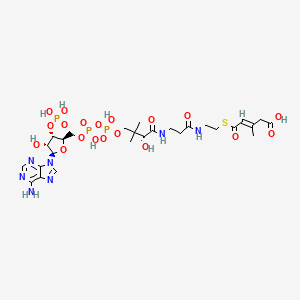

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
